molecular formula C11H21NO3 B2887480 Coc1cnccc1C(=O)OC(C)(C)C CAS No. 2287317-83-1

Coc1cnccc1C(=O)OC(C)(C)C

Cat. No. B2887480
CAS RN: 2287317-83-1
M. Wt: 215.293
InChI Key: DENMHTJNXDTSPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coc1cnccc1C(=O)OC(C)(C)C, also known as dimethylcathinone or 3,4-dimethylcathinone, is a synthetic compound that belongs to the cathinone class of drugs. It is a stimulant that has been used for recreational purposes due to its euphoric effects. However, in recent years, it has gained attention in the scientific community for its potential applications in research.

Mechanism of Action

Coc1cnccc1C(=O)OC(C)(C)C acts as a reuptake inhibitor of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain. It also acts as a releasing agent, causing the release of stored dopamine and serotonin from neurons. These effects contribute to the stimulant and euphoric effects of Coc1cnccc1C(=O)OC(C)(C)C.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Coc1cnccc1C(=O)OC(C)(C)C include increased heart rate, blood pressure, and body temperature. It can also cause pupil dilation, decreased appetite, and increased alertness. Chronic use of Coc1cnccc1C(=O)OC(C)(C)C has been associated with neurotoxicity and cognitive impairment.

Advantages and Limitations for Lab Experiments

The advantages of using Coc1cnccc1C(=O)OC(C)(C)C in lab experiments include its ability to reliably produce stimulant effects in animal models, making it a useful tool for studying the effects of cathinone derivatives on the central nervous system. However, its short duration of action and potential for neurotoxicity limit its usefulness in long-term studies.

Future Directions

For research on Coc1cnccc1C(=O)OC(C)(C)C include investigating its potential as a treatment for depression and other mood disorders. It may also be useful in studying the effects of cathinone derivatives on the immune system and inflammation. Additionally, further research is needed to fully understand the long-term effects of Coc1cnccc1C(=O)OC(C)(C)C on the brain and other organ systems.

Synthesis Methods

The synthesis of Coc1cnccc1C(=O)OC(C)(C)C involves the condensation of 2,5-dimethoxybenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene with sodium borohydride. The final step involves acylation of the amine group with acetic anhydride.

Scientific Research Applications

Coc1cnccc1C(=O)OC(C)(C)C has been used in scientific research as a tool to study the effects of cathinone derivatives on the central nervous system. It has been found to have similar effects to other cathinone derivatives, such as methcathinone and mephedrone, but with a shorter duration of action. Studies have shown that Coc1cnccc1C(=O)OC(C)(C)C can increase dopamine and serotonin levels in the brain, leading to increased locomotor activity and reward-seeking behavior.

properties

IUPAC Name

tert-butyl 3-methoxypiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)8-5-6-12-7-9(8)14-4/h8-9,12H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENMHTJNXDTSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCNCC1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-methoxypiperidine-4-carboxylate

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